molecular formula C6H5F4N3O2 B1317642 2-Amino-4,6-bis(difluoromethoxy)pyrimidine CAS No. 86209-44-1

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Cat. No.: B1317642
CAS No.: 86209-44-1
M. Wt: 227.12 g/mol
InChI Key: DARNJZBBTBLNCA-UHFFFAOYSA-N
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Description

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a chemical compound with the molecular formula C6H5F4N3O2. It is characterized by the presence of amino and difluoromethoxy functional groups attached to a pyrimidine ring.

Biochemical Analysis

Biochemical Properties

2-Amino-4,6-bis(difluoromethoxy)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit immune-activated nitric oxide production in mouse peritoneal cells . This inhibition suggests that this compound may interact with enzymes involved in the nitric oxide synthesis pathway, such as nitric oxide synthase. The nature of these interactions likely involves binding to the active site of the enzyme, thereby preventing the conversion of L-arginine to nitric oxide.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, it inhibits the production of nitric oxide, a critical signaling molecule involved in immune responses . This inhibition can lead to reduced inflammation and modulation of immune responses. Additionally, this compound may influence gene expression and cellular metabolism by altering the activity of key enzymes and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to inhibit enzymes involved in nitric oxide production, likely by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in nitric oxide levels. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may effectively inhibit nitric oxide production without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, inhibiting their activity and reducing nitric oxide production . This interaction can affect metabolic flux and alter the levels of various metabolites involved in immune responses and inflammation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s relatively high polarity and molecular weight suggest that it may require specific transporters or binding proteins for efficient cellular uptake . Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins involved in nitric oxide synthesis and gene expression.

Preparation Methods

The synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine involves several steps:

Chemical Reactions Analysis

2-Amino-4,6-bis(difluoromethoxy)pyrimidine undergoes various chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino and difluoromethoxy groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and ammonia for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4,6-bis(difluoromethoxy)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

2-Amino-4,6-bis(difluoromethoxy)pyrimidine can be compared with other similar compounds:

Properties

IUPAC Name

4,6-bis(difluoromethoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARNJZBBTBLNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1OC(F)F)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542106
Record name 4,6-Bis(difluoromethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86209-44-1
Record name 4,6-Bis(difluoromethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.0 g of 4,6-bis(difluoromethoxy)-2-methylsulfonylpyrimidine in 20 ml of methylene chloride are added, with vigorous stirring, 5 ml of a 30% aqueous ammonia solution, in the course of which the reaction mixture warms up and is stirred for a further 2 hours. The solution is subsequently concentrated by evaporation and crystallised to thus obtain, in quantitative yield, (0.8 g) 4,6-bis(difluoromethoxy)-2-aminopyrimidine, m.p. 67°-69° C.
Name
4,6-bis(difluoromethoxy)-2-methylsulfonylpyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the significance of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in the synthesis of Primisulfuron-methyl, and what is the herbicidal action of the final product?

A1: this compound (DMAP) is a crucial precursor in the synthesis of Primisulfuron-methyl []. This compound reacts with 2-methoxycarbonylphenylsulfonylisocyanate to yield Primisulfuron-methyl, a potent herbicide. While the provided research focuses on the synthesis method, it briefly mentions that Primisulfuron-methyl acts as a herbicide, effectively targeting unwanted plant growth in both controlled environments and field tests []. The exact mechanism of its herbicidal action is not elaborated upon in this paper.

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